9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine
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Overview
Description
9-methyl-6-[5-(2-phenylethanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine is a complex organic compound with a purine structure. Purine derivatives are widely recognized in biochemistry and pharmacology due to their involvement in DNA and RNA structure, as well as numerous therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic synthesis, starting from readily available precursors. Key steps typically involve:
Formation of the octahydropyrrolo[3,4-c]pyrrole core.
Introduction of the 2-phenylethanesulfonyl group via sulfonation.
Alkylation to introduce the 9-methyl group.
Purine ring formation through cyclization reactions.
Industrial Production Methods
For industrial scale production, optimization of reaction conditions such as temperature, pressure, and solvents is crucial. Catalysts may be employed to increase yield and purity. Techniques like continuous flow chemistry can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: KMnO₄, H₂O₂ under acidic or basic conditions.
Reduction: LiAlH₄ in anhydrous solvents.
Substitution: NaH in DMF or DMSO.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of sulfonyl group with nucleophiles, forming various substituted derivatives.
Scientific Research Applications
Chemistry
The compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry.
Biology
Its structure allows for interactions with biological macromolecules, making it a useful probe in biochemical studies.
Medicine
The compound may exhibit pharmacological activities, including enzyme inhibition or receptor modulation, relevant to drug discovery.
Industry
Mechanism of Action
The compound's effects are mediated through its interaction with molecular targets, such as enzymes or receptors. Binding to these targets can modulate their activity, influencing biochemical pathways. Specific pathways involved depend on the biological context, such as inhibition of specific enzymes or signaling receptors.
Comparison with Similar Compounds
Similar Compounds: 6-(2-phenylethyl)-9H-purine, 9-methyl-6-(octahydropyrrolo[3,4-c]pyrrol-2-yl)-9H-purine.
Uniqueness: The presence of both the 2-phenylethanesulfonyl group and the octahydropyrrolo[3,4-c]pyrrole moiety provides unique chemical properties, such as specific reactivity and biological activity, distinguishing it from other purine derivatives.
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Properties
IUPAC Name |
9-methyl-6-[5-(2-phenylethylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-24-14-23-18-19(24)21-13-22-20(18)25-9-16-11-26(12-17(16)10-25)29(27,28)8-7-15-5-3-2-4-6-15/h2-6,13-14,16-17H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSNZJKEWSUKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)CCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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